molecular formula C25H29N3O3 B2670385 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 877631-30-6

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2670385
CAS RN: 877631-30-6
M. Wt: 419.525
InChI Key: LFMNBWPTDHZRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. For the related compound 2-(4-phenylpiperazin-1-yl)ethan-1-amine, the IUPAC name is 2-(4-phenyl-1-piperazinyl)ethanamine and the InChI code is 1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its structure and the functional groups it contains. For the related compound 2-(4-phenylpiperazin-1-yl)ethan-1-amine, it has a molecular weight of 205.3 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Antibiotic Applications

This compound has been studied in the context of synthesizing β-lactam antibiotics, a class of broad-spectrum antibiotics. Cainelli et al. (1998) demonstrated a practical synthesis method for a key intermediate in β-lactam antibiotic production (Cainelli, Galletti, & Giacomini, 1998).

Chemical Synthesis and Catalysis

Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol derivatives in a catalyzed tandem aza-Piancatelli rearrangement/Michael reaction to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing its potential in organic synthesis (Reddy, V. Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, P. Reddy, & Kunwar, 2012).

Structural Studies and Co-Crystal Formation

Karmakar et al. (2009) investigated the structural aspects of this compound, particularly its ability to form co-crystals with aromatic diols, which can have implications in the development of materials with specific properties (Karmakar, Kalita, & Baruah, 2009).

Medicinal Chemistry and Pharmacological Properties

Fasina Makkar & Chakraborty (2018) identified furanyl compounds derived from red seaweed with potential pharmacological activities, including anti-inflammatory and antioxidant effects. This research highlights the diverse medicinal applications of furanyl derivatives (Makkar & Chakraborty, 2018).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-30-22-11-9-20(10-12-22)18-25(29)26-19-23(24-8-5-17-31-24)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNBWPTDHZRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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